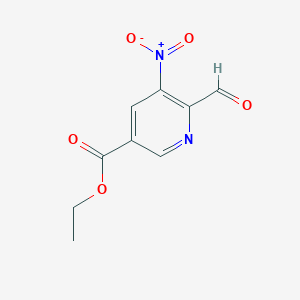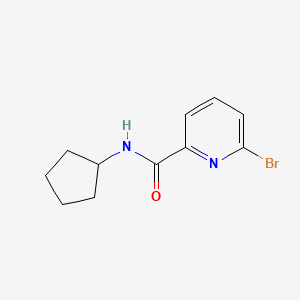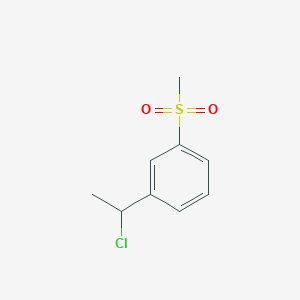
1-(1-Chloroethyl)-3-(methylsulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Chloroethyl)-3-(methylsulfonyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a 1-chloroethyl group and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Chloroethyl)-3-(methylsulfonyl)benzene typically involves the chlorination of ethylbenzene followed by sulfonation. The reaction conditions for chlorination often include the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The sulfonation step involves the use of sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1-Chloroethyl)-3-(methylsulfonyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2).
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to form corresponding ethyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include 1-(1-Hydroxyethyl)-3-(methylsulfonyl)benzene and 1-(1-Aminoethyl)-3-(methylsulfonyl)benzene.
Oxidation: Products include sulfone derivatives.
Reduction: Products include ethyl derivatives.
Scientific Research Applications
1-(1-Chloroethyl)-3-(methylsulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development and as a pharmacological agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Chloroethyl)-3-(methylsulfonyl)benzene involves its interaction with specific molecular targets. The chlorine atom can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The methylsulfonyl group can participate in redox reactions, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-1-phenylethane: Similar in structure but lacks the methylsulfonyl group.
1-(1-Chloroethyl)-2-(2-methylpropyl)benzene: Similar in structure but has a different alkyl substitution pattern.
Uniqueness
1-(1-Chloroethyl)-3-(methylsulfonyl)benzene is unique due to the presence of both the 1-chloroethyl and methylsulfonyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H11ClO2S |
|---|---|
Molecular Weight |
218.70 g/mol |
IUPAC Name |
1-(1-chloroethyl)-3-methylsulfonylbenzene |
InChI |
InChI=1S/C9H11ClO2S/c1-7(10)8-4-3-5-9(6-8)13(2,11)12/h3-7H,1-2H3 |
InChI Key |
XXXFPGQYDVAWMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)S(=O)(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2'-chloro-5'-methoxy-6-methyl[4,4'-bipyridine]-3-carboxylate](/img/structure/B13915241.png)
![N,N-diethylethanamine;[[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13915248.png)
![1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13915260.png)
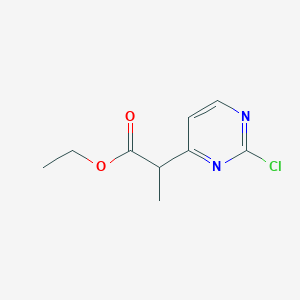
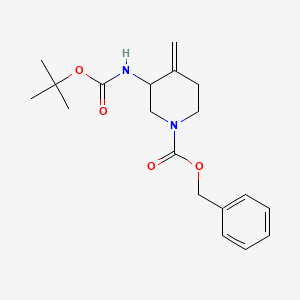
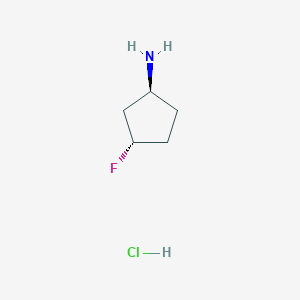
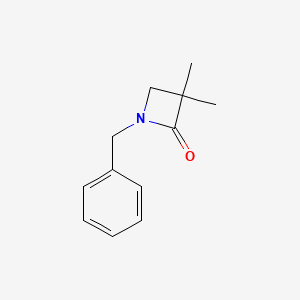

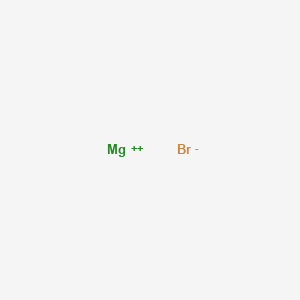

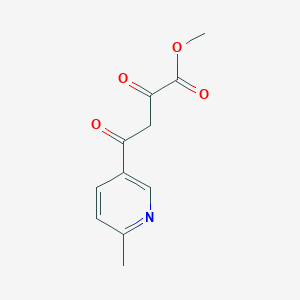
![5-Chloro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13915309.png)
